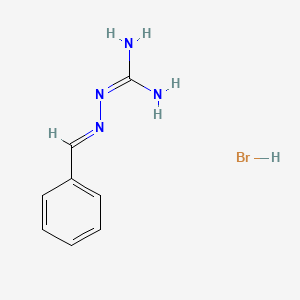![molecular formula C6H13Cl2N3 B6351091 [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride CAS No. 1982760-89-3](/img/structure/B6351091.png)
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is a dark red solid at room temperature and has a certain solubility in alcohol solvents and strong polar dimethyl sulfoxide .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C5H10N3Cl1 . The compound has a molecular weight of 111.15 Da .Chemical Reactions Analysis
The amine group in “this compound” is a common reaction center, which can react with acid or acyl group to form the corresponding salts or amides .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 219.8±15.0 °C at 760 mmHg . The compound has a density of 1.2±0.1 g/cm3 .科学的研究の応用
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzymes, as it has been found to inhibit the activity of certain enzymes. It has also been used in the study of receptor binding, as it has been found to bind to certain receptors in the body. In addition, this compound has been studied for its potential applications in drug discovery, as it has been found to interact with certain drug targets.
作用機序
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets for this compound .
Mode of Action
It’s plausible that the compound interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions, given the presence of the amine group and the hydrophobic methyl and pyrazolyl groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
実験室実験の利点と制限
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has several advantages and limitations for laboratory experiments. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize. In addition, it has been found to interact with certain drug targets, making it a useful tool for drug discovery. However, this compound has several limitations, such as its potential to cause side effects and its potential to interact with other drugs.
将来の方向性
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has potential future directions. One potential future direction is to further study its biochemical and physiological effects, as well as its potential applications in drug discovery. In addition, further research could be conducted on its potential interactions with other drugs, as well as its potential side effects. Furthermore, further research could be conducted on its potential uses in laboratory experiments, such as in the study of enzymes and receptor binding. Finally, further research could be conducted on its potential applications in other areas, such as in the study of cancer and other diseases.
合成法
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl amine in the presence of a base. This reaction yields 1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine hydrochloride (1-MEA-HCI). The second step involves the reaction of 1-MEA-HCI with hydrochloric acid, yielding 1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride (this compound).
Safety and Hazards
“[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
特性
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-8-9(6)2;;/h3-5H,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKYYAZDYTHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

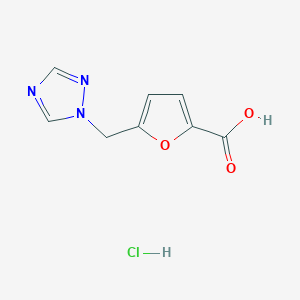

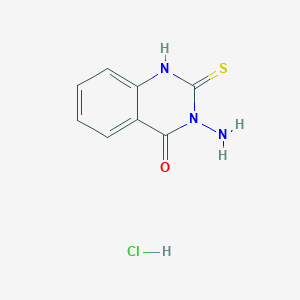
![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)
![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
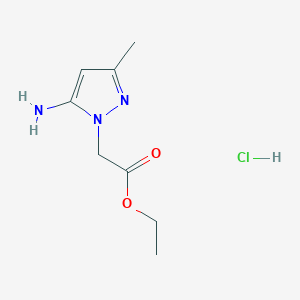
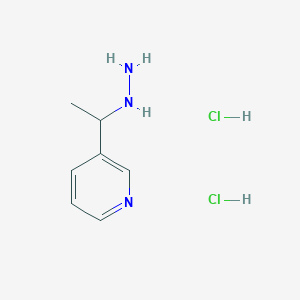
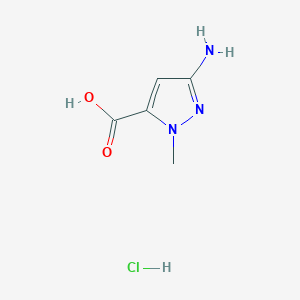
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)

